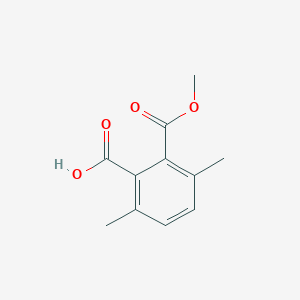

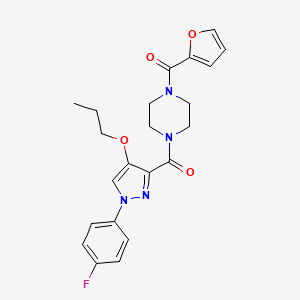

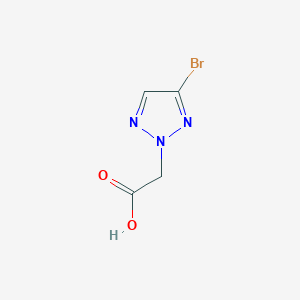

![molecular formula C28H20N2O6 B2992188 (Z)-methyl 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate CAS No. 956705-60-5](/img/structure/B2992188.png)

(Z)-methyl 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a complex organic molecule that contains several functional groups and structural motifs, including a pyrazole ring, a benzofuran ring, and a benzo[b][1,4]dioxin ring . These structural motifs are common in many biologically active compounds and materials with interesting properties .

Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the conjugated system of double bonds. The presence of the pyrazole ring, benzofuran ring, and benzo[b][1,4]dioxin ring would contribute to the rigidity of the molecule .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would depend on the polarity of the molecule, and its melting and boiling points would depend on the strength of the intermolecular forces .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

New Synthesis Approaches

Innovations in the synthesis of dihydrobenzofuran and benzoxazine derivatives highlight the ongoing development of methods for constructing complex molecules. For instance, Gabriele et al. (2006) introduced a new synthesis method for 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives through tandem oxidative aminocarbonylation-cyclization, demonstrating a significant degree of stereoselectivity with a preference for Z isomers, which could potentially relate to the synthesis or study of the queried compound (Gabriele et al., 2006).

Molecular Structure Analysis

The precise determination of molecular structures, as shown in studies like the synthesis and X-ray diffraction analysis of novel pyrazole and benzofuran derivatives, underlines the importance of structural elucidation in understanding the properties and applications of complex molecules (Jiang et al., 2012).

Biological Applications

Antimicrobial Activity

Research on benzofuran derivatives, such as the work by Abdel‐Aziz et al. (2009), explores their potential as antimicrobial agents. The synthesis of novel benzofuran compounds and their evaluation against a range of microbial species highlight the therapeutic applications of molecules within this class (Abdel‐Aziz et al., 2009).

Luminescent Sensors

The development of luminescent sensors for selective detection, as explored by Wang et al. (2019) with Zn(II)-based metal-organic frameworks, underscores the potential use of complex molecules for sensing applications. These frameworks demonstrate good sensing properties against nitroaromatic compounds, suggesting applications in environmental monitoring and safety (Wang et al., 2019).

Mecanismo De Acción

Target of Action

The primary target of this compound is the enzyme urease . Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia. It plays a crucial role in the nitrogen metabolism of various organisms.

Mode of Action

The compound interacts with urease through a mechanism known as static quenching . This interaction results in the inhibition of the enzyme’s activity. The quenching rate constant (Kq) is 1.6·10 12 l/mol·s –1, the quenching constant (Ksv) is 1.6×10 4 l/mol, the association binding constant (K) is 3.55·10 4 l/mol, and the binding site number (n) is 1.22 .

Result of Action

The primary result of the compound’s action is the inhibition of urease activity . This can lead to a disruption of the urea cycle and potentially result in an accumulation of ammonia. Depending on the context, this could have therapeutic implications, such as in the treatment of diseases where urease activity is detrimental.

Direcciones Futuras

Propiedades

IUPAC Name |

methyl (2Z)-2-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazol-4-yl]methylidene]-3-oxo-1-benzofuran-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H20N2O6/c1-33-28(32)18-8-9-22-21(13-18)27(31)25(36-22)15-19-16-30(20-5-3-2-4-6-20)29-26(19)17-7-10-23-24(14-17)35-12-11-34-23/h2-10,13-16H,11-12H2,1H3/b25-15- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUZKGNFXPJPNAO-MYYYXRDXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)OC(=CC3=CN(N=C3C4=CC5=C(C=C4)OCCO5)C6=CC=CC=C6)C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC2=C(C=C1)O/C(=C\C3=CN(N=C3C4=CC5=C(C=C4)OCCO5)C6=CC=CC=C6)/C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H20N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

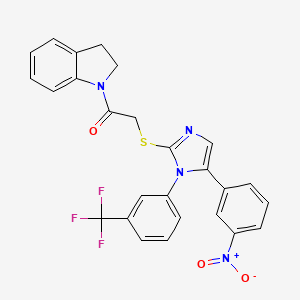

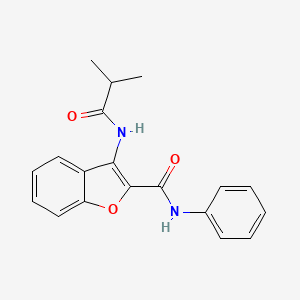

![N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B2992109.png)

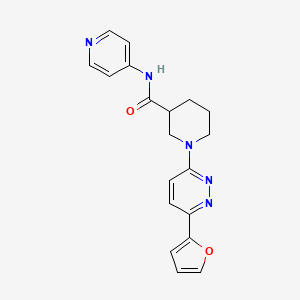

![4-(3-Methoxyphenyl)-2-{[(pyridin-3-yl)methyl]amino}pyrimidine-5-carboxylic acid](/img/structure/B2992111.png)

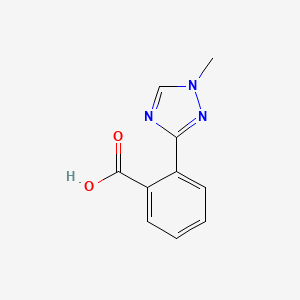

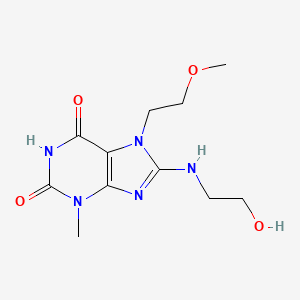

![8-(3-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2992117.png)

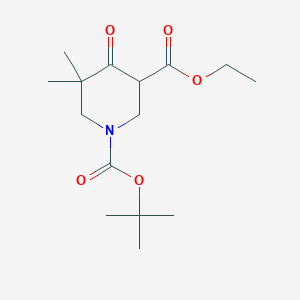

![1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B2992121.png)

![2-chloro-4-fluoro-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide](/img/structure/B2992123.png)